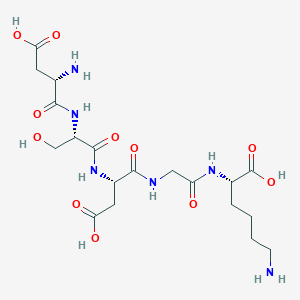
Aspartyl-seryl-aspartyl-glycyl-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aspartyl-seryl-aspartyl-glycyl-lysine (ASDGLK) is a peptide sequence that has been extensively studied for its potential applications in various fields of research. This peptide sequence is composed of five amino acids, namely aspartic acid, serine, glycine, lysine, and aspartic acid. The unique composition of ASDGLK makes it an interesting molecule to study, as it has been shown to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine is not fully understood. However, it has been shown to interact with integrins, which are transmembrane receptors that play a crucial role in cell adhesion and signaling. Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to inhibit integrin-mediated cell adhesion and migration. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Effets Biochimiques Et Physiologiques
Aspartyl-seryl-aspartyl-glycyl-lysine has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to modulate the immune response by regulating the production of cytokines. Aspartyl-seryl-aspartyl-glycyl-lysine has also been shown to have anti-inflammatory effects. Furthermore, Aspartyl-seryl-aspartyl-glycyl-lysine has been shown to promote the differentiation of osteoblasts, which are cells responsible for bone formation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its stability. Aspartyl-seryl-aspartyl-glycyl-lysine is a stable peptide sequence that can be easily synthesized and purified. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine can be easily conjugated to various drugs and used as a carrier to target specific cells or tissues. However, one of the limitations of using Aspartyl-seryl-aspartyl-glycyl-lysine in lab experiments is its cost. The synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine can be expensive, which may limit its use in some research applications.
Orientations Futures
There are several future directions for the study of Aspartyl-seryl-aspartyl-glycyl-lysine. One direction is the development of Aspartyl-seryl-aspartyl-glycyl-lysine-based drug delivery systems for targeted therapy. Another direction is the study of the mechanism of action of Aspartyl-seryl-aspartyl-glycyl-lysine and its interaction with integrins. Additionally, the study of the potential use of Aspartyl-seryl-aspartyl-glycyl-lysine in tissue engineering and regenerative medicine is an exciting area of research. Finally, the development of more cost-effective methods for the synthesis and purification of Aspartyl-seryl-aspartyl-glycyl-lysine would make it more accessible for researchers to study.
Méthodes De Synthèse
Aspartyl-seryl-aspartyl-glycyl-lysine can be synthesized using solid-phase peptide synthesis (SPPS) methods. SPPS involves building a peptide chain one amino acid at a time, starting from the C-terminus. The synthesis of Aspartyl-seryl-aspartyl-glycyl-lysine involves the coupling of the aspartic acid, serine, glycine, lysine, and aspartic acid residues in the correct order. Once the peptide chain is synthesized, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential applications in various fields of research. One of the most promising applications of Aspartyl-seryl-aspartyl-glycyl-lysine is in drug delivery systems. Aspartyl-seryl-aspartyl-glycyl-lysine can be conjugated to various drugs and used as a carrier to target specific cells or tissues. Aspartyl-seryl-aspartyl-glycyl-lysine has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, Aspartyl-seryl-aspartyl-glycyl-lysine has been studied for its potential use in tissue engineering and regenerative medicine.
Propriétés
Numéro CAS |
125464-46-2 |
|---|---|
Nom du produit |
Aspartyl-seryl-aspartyl-glycyl-lysine |
Formule moléculaire |
C19H32N6O11 |
Poids moléculaire |
520.5 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C19H32N6O11/c20-4-2-1-3-10(19(35)36)23-13(27)7-22-17(33)11(6-15(30)31)24-18(34)12(8-26)25-16(32)9(21)5-14(28)29/h9-12,26H,1-8,20-21H2,(H,22,33)(H,23,27)(H,24,34)(H,25,32)(H,28,29)(H,30,31)(H,35,36)/t9-,10-,11-,12-/m0/s1 |
Clé InChI |
YTXBJGMYOPYBAT-BJDJZHNGSA-N |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
SMILES canonique |
C(CCN)CC(C(=O)O)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)N |
Autres numéros CAS |
125464-46-2 |
Séquence |
DSDGK |
Synonymes |
Asp-Ser-Asp-Gly-Lys aspartyl-seryl-aspartyl-glycyl-lysine DSDGK |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



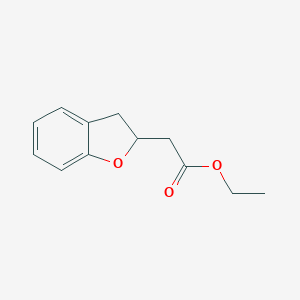
![Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-methoxy-, (3S-trans)-(9CI)](/img/structure/B144604.png)
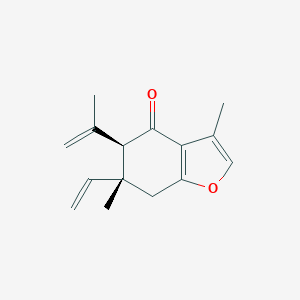

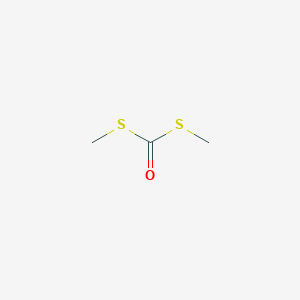

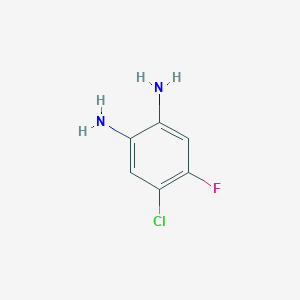
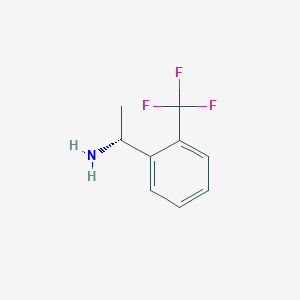

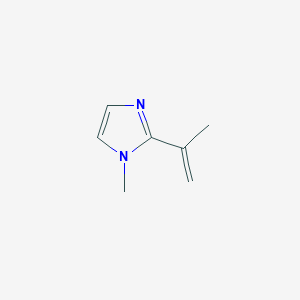
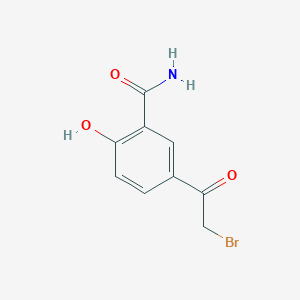
![1-(Bicyclo[2.2.1]heptan-1-yl)-2-pentanol](/img/structure/B144634.png)

